molecular formula C19H23N3O2 B14143650 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione CAS No. 944780-24-9

3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione

Cat. No.: B14143650
CAS No.: 944780-24-9
M. Wt: 325.4 g/mol
InChI Key: VSGDSBARFPVLPZ-UHFFFAOYSA-N
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Description

3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrazole ring and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione typically involves the condensation of 3,5-dimethylpyrazole with a suitable pyrrolidine-2,5-dione derivative. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while reduction can yield fully saturated derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting kinases and proteases. This makes it a valuable tool in the study of cellular signaling pathways .

Medicine

Medicinally, this compound and its derivatives are being explored for their anti-inflammatory and anticancer properties. Preliminary studies have shown promising results in inhibiting tumor growth in vitro .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, while the pyrrolidine-2,5-dione moiety can participate in covalent bonding with nucleophilic residues.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A simpler analog that lacks the pyrrolidine-2,5-dione moiety.

    1-(2,4,6-Trimethylphenyl)pyrrolidine-2,5-dione: Lacks the pyrazole ring but retains the pyrrolidine-2,5-dione structure.

Uniqueness

The uniqueness of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione lies in its combined structural features, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

944780-24-9

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

3-[(3,5-dimethylpyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C19H23N3O2/c1-11-6-12(2)18(13(3)7-11)22-17(23)9-16(19(22)24)10-21-15(5)8-14(4)20-21/h6-8,16H,9-10H2,1-5H3

InChI Key

VSGDSBARFPVLPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=O)CC(C2=O)CN3C(=CC(=N3)C)C)C

Origin of Product

United States

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